N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide
Overview
Description
N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide is a useful research compound. Its molecular formula is C21H17ClN4O4S and its molecular weight is 456.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 456.0659039 g/mol and the complexity rating of the compound is 805. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyridine Derivatives as Insecticides
Pyridine derivatives , including structures similar to N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide, have shown significant insecticidal activities . For example, the synthesis and toxicity studies of certain pyridine derivatives against cowpea aphid, Aphis craccivora Koch, demonstrated that these compounds possess moderate to strong aphidicidal activities. One of the synthesized compounds exhibited insecticidal activity about 4-fold that of acetamiprid, a well-known insecticide (Bakhite et al., 2014).
Neonicotinoid Insecticides and Metabolism
Neonicotinoid insecticides , which share a common chloropyridinylmethyl group with various molecular substituents, play a crucial role in crop protection and flea control. A study on the metabolism of chloropyridinyl neonicotinoid insecticides in mice revealed that despite their common metabolites, these neonicotinoids differ greatly in their molecular sites and rates of metabolism, highlighting the importance of structural variations in determining the pharmacokinetics and toxicity profiles of these compounds (Ford & Casida, 2006).
Antimicrobial Activity of Heterocyclic Compounds
Research into heterocyclic compounds incorporating the antipyrine moiety, which shares functional similarities with this compound, has led to the synthesis of new compounds with potential antimicrobial properties. These studies underscore the broad applicability of such molecules in developing new therapeutic agents with antimicrobial efficacy (Bondock et al., 2008).
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[5-cyano-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O4S/c1-12-17(22)6-3-7-18(12)24-20(28)11-31-21-16(10-23)15(9-19(27)25-21)13-4-2-5-14(8-13)26(29)30/h2-8,15H,9,11H2,1H3,(H,24,28)(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQPZKYEELNUHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-])C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.